4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 2,6-difluorophenyl group: This step involves the use of 2,6-difluorobenzonitrile as a starting material, which undergoes a cyclization reaction to form the oxadiazole ring.
Coupling with pyridine: The final step involves coupling the oxadiazole derivative with a pyridine ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: :
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-9-2-1-3-10(15)11(9)13-17-12(18-19-13)8-4-6-16-7-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRIEFJMGYIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=CC=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327273 | |
Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-55-1 | |
Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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